3-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one
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Overview
Description
3-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzylamine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde to form an intermediate Schiff base, which is then cyclized with 2-mercaptoquinazolinone under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various substituted derivatives.
Scientific Research Applications
3-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signaling pathways . The exact mechanism depends on the specific biological context and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
4(3H)-Quinazolinone derivatives: These compounds have a similar quinazolinone core but differ in the substituents attached to the quinazolinone ring.
Uniqueness
3-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to the combination of its methoxybenzyl, dimethylpyrazole, and sulfanylquinazolinone moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H20N4O2S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H20N4O2S/c1-13-19(25-20(26)17-9-4-5-10-18(17)22-21(25)28)14(2)24(23-13)12-15-7-6-8-16(11-15)27-3/h4-11H,12H2,1-3H3,(H,22,28) |
InChI Key |
YZMNSWRNJJXVPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)N3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
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